molecular formula C13H20O2 B14756439 2-Propanol, 1-(p-sec-butylphenoxy)- CAS No. 121-99-3

2-Propanol, 1-(p-sec-butylphenoxy)-

Cat. No.: B14756439
CAS No.: 121-99-3
M. Wt: 208.30 g/mol
InChI Key: GBRILULHTCGXKY-UHFFFAOYSA-N
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Description

2-Propanol, 1-(p-sec-butylphenoxy)- is an organic compound that belongs to the class of alcohols and phenols This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a phenoxy group substituted with a sec-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1-(p-sec-butylphenoxy)- typically involves the reaction of 2-propanol with p-sec-butylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the compound.

Industrial Production Methods: In industrial settings, the production of 2-Propanol, 1-(p-sec-butylphenoxy)- is carried out using large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions to form the desired product. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to obtain the pure compound.

Types of Reactions:

    Oxidation: 2-Propanol, 1-(p-sec-butylphenoxy)- can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary alcohols or other reduced products.

    Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary alcohols.

    Substitution: Halogenated compounds or other substituted products.

Scientific Research Applications

2-Propanol, 1-(p-sec-butylphenoxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a component in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(p-sec-butylphenoxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. The phenoxy group can participate in aromatic interactions, further affecting the compound’s behavior in chemical and biological systems.

Comparison with Similar Compounds

    2-Propanol (Isopropanol): A simple secondary alcohol with similar solvent properties.

    1-Phenoxy-2-propanol: A compound with a phenoxy group attached to a propanol backbone, similar in structure but without the sec-butyl substitution.

Uniqueness: 2-Propanol, 1-(p-sec-butylphenoxy)- is unique due to the presence of the sec-butyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

121-99-3

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

1-(4-butan-2-ylphenoxy)propan-2-ol

InChI

InChI=1S/C13H20O2/c1-4-10(2)12-5-7-13(8-6-12)15-9-11(3)14/h5-8,10-11,14H,4,9H2,1-3H3

InChI Key

GBRILULHTCGXKY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(C)O

Origin of Product

United States

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